Surinone B
Description
Surinone B (C₂₅H₃₆O₃) is a cyclohexenone-class organic compound isolated from the plant Peperomia sui. Structurally, it features a 3-hydroxy-2-(13-phenyltridecanoyl)cyclohex-2-en-1-one backbone, characterized by a phenyl-substituted acyl chain attached to a cyclohexenone ring . Its molecular weight is 384.56 g/mol, and it exists as a yellowish oil . Notably, this compound has been synthesized via a one-pot C-acylation reaction coupling 1,3-cyclohexadiones with EDC-activated acids, highlighting its accessibility for further research .
Properties
Molecular Formula |
C25H36O3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2-(1-hydroxy-13-phenyltridecylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C25H36O3/c26-22(25-23(27)19-14-20-24(25)28)18-13-8-6-4-2-1-3-5-7-10-15-21-16-11-9-12-17-21/h9,11-12,16-17,26H,1-8,10,13-15,18-20H2 |
InChI Key |
GVOFTKCJGBPUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C(CCCCCCCCCCCCC2=CC=CC=C2)O)C(=O)C1 |
Synonyms |
surinone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Surinone A (C₂₈H₄₀O₆)
- Structural Differences: Surinone A shares the cyclohexenone core but has a longer acyl chain (15-benzo[1,3]dioxol-5-yl-pentadecanoyl) and additional hydroxyl groups, contributing to its higher molecular weight (472.63 g/mol) .
- Pharmacological Activity : Demonstrates cytotoxicity against HONE-1 (31% inhibition at 50 μM) and NUGC-3 (38% inhibition) cancer cell lines .
- Source : Also isolated from Peperomia sui .
Surinone C (C₂₆H₄₄O₄)
Surinone D
- Structural Differences: Exact structure undefined, but predicted to share the cyclohexenone framework with variations in substituents .
- Pharmacological Activity : Predicted to act as a transcription factor NF-κB inhibitor (Pa = 0.510–0.531) and sensitizing agent (Pa = 0.634) via PASS (Prediction of Activity Spectra for Substances) analysis .
Comparison with Functionally Similar Compounds
Subamolide A
Pseudodestruxin A
- Structural Class : Cyclic depsipeptide .
- Pharmacological Activity: Antimicrobial activity, contrasting with the cytotoxic focus of Surinones .
Data Tables
Table 1. Structural and Pharmacological Comparison of Surinones
Q & A
Q. How can computational modeling be integrated with experimental data to predict this compound’s binding affinity for novel targets?
- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report force fields and scoring functions to enable replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
